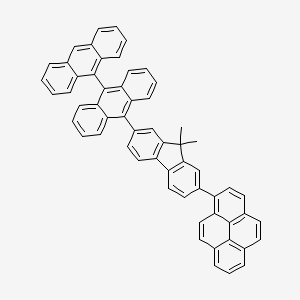
1-(7-(9,9'-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is a complex organic compound that belongs to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple aromatic rings fused together
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as 9,9-dimethyl-9H-fluorene and 9,9’-bianthracene. These intermediates are then subjected to coupling reactions, such as Suzuki or Stille coupling, to form the final product. The reaction conditions usually involve the use of palladium catalysts, base, and solvents like toluene or THF under inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques like column chromatography and recrystallization.
化学反应分析
Types of Reactions
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent photophysical properties.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology and Medicine: Investigated for its interactions with biological molecules and potential therapeutic applications.
作用机制
The mechanism of action of 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene involves its ability to absorb and emit light, making it useful in photophysical studies. The compound interacts with molecular targets through π-π stacking interactions and can participate in electron transfer processes. These interactions are crucial for its applications in organic electronics and materials science.
相似化合物的比较
Similar Compounds
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dihexyl-9H-fluoren-2-yl)pyrene
- 1-(7-(9,9’-Bianthracen-10-yl)-9,9-dioctyl-9H-fluoren-2-yl)pyrene
Uniqueness
1-(7-(9,9’-Bianthracen-10-yl)-9,9-dimethyl-9h-fluoren-2-yl)pyrene is unique due to its specific combination of aromatic rings and the presence of dimethyl groups, which influence its photophysical properties and reactivity. Compared to similar compounds with different alkyl groups, this compound may exhibit distinct electronic and optical behaviors, making it valuable for specific applications in organic electronics and materials science .
属性
分子式 |
C59H38 |
|---|---|
分子量 |
746.9 g/mol |
IUPAC 名称 |
1-[7-(10-anthracen-9-ylanthracen-9-yl)-9,9-dimethylfluoren-2-yl]pyrene |
InChI |
InChI=1S/C59H38/c1-59(2)52-33-40(42-28-24-37-23-22-35-14-11-15-36-25-31-51(42)56(37)54(35)36)26-29-45(52)46-30-27-41(34-53(46)59)55-47-18-7-9-20-49(47)58(50-21-10-8-19-48(50)55)57-43-16-5-3-12-38(43)32-39-13-4-6-17-44(39)57/h3-34H,1-2H3 |
InChI 键 |
RECARWSUVKIFDV-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C=CC(=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C7=C1C=C(C=C7)C8=C9C=CC=CC9=C(C1=CC=CC=C18)C1=C2C=CC=CC2=CC2=CC=CC=C21)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


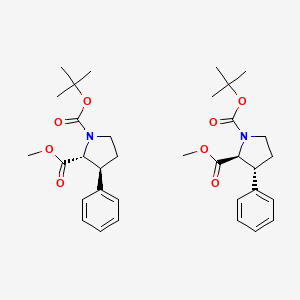
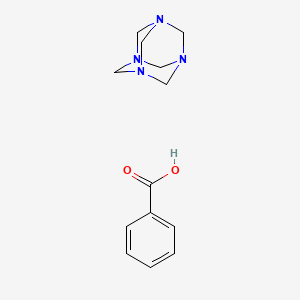
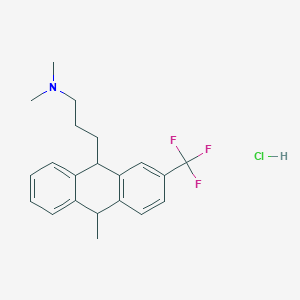
![3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12295320.png)
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
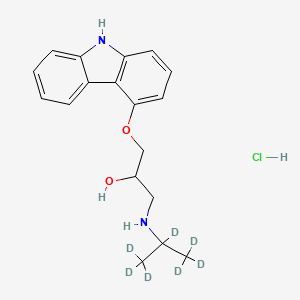
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide](/img/structure/B12295336.png)

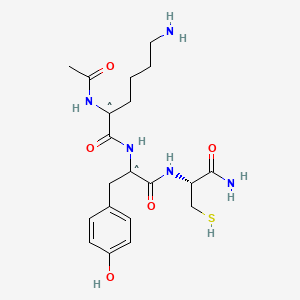
![2-[[2-Amino-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12295346.png)
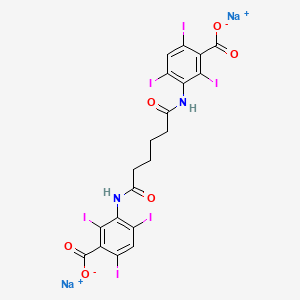
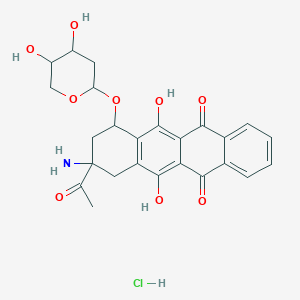
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
